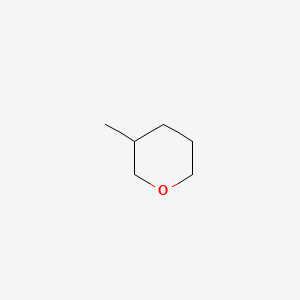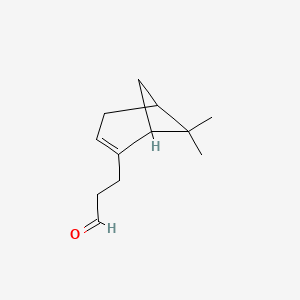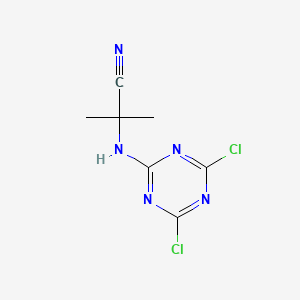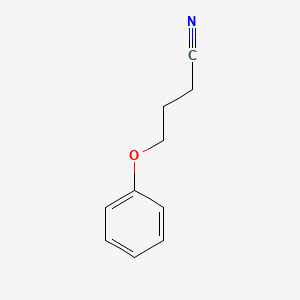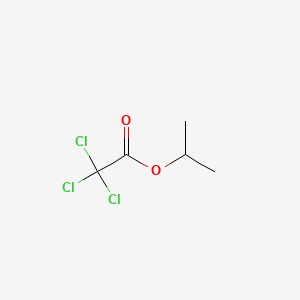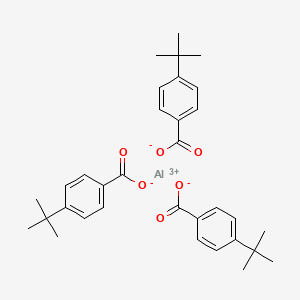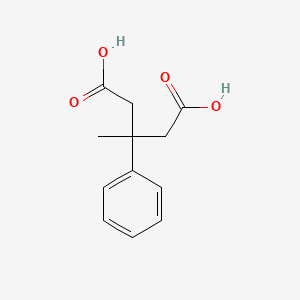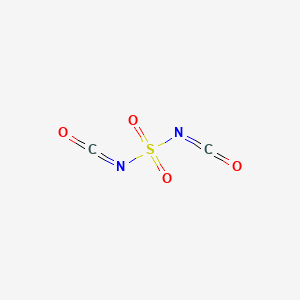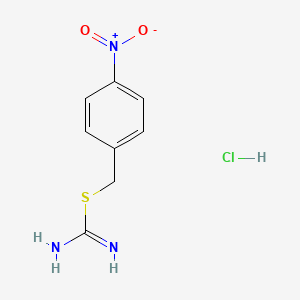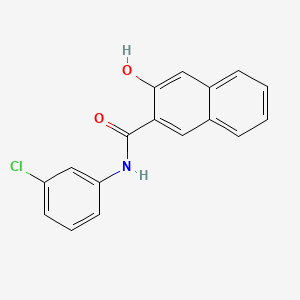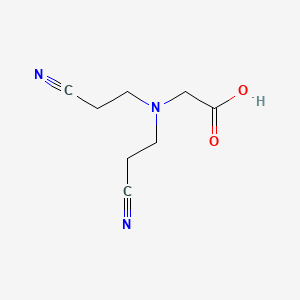
Triethanolamine aluminum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethanolamine aluminum is a compound formed by the coordination of triethanolamine with aluminum ionsIt is widely used in various industrial applications due to its ability to act as a chelating agent, surfactant, and pH adjuster .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethanolamine aluminum can be synthesized through the reaction of triethanolamine with aluminum salts. One common method involves dissolving aluminum chloride in water and then adding triethanolamine to the solution. The reaction is typically carried out at room temperature, and the resulting product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where aluminum salts and triethanolamine are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as filtration, distillation, and drying to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Triethanolamine aluminum undergoes various chemical reactions, including:
Complexation: Triethanolamine acts as a ligand, forming stable complexes with aluminum ions.
Oxidation: The hydroxyl groups in triethanolamine can be oxidized under certain conditions.
Substitution: The nitrogen atom in triethanolamine can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents for triethanolamine.
Substitution Reagents: Alkyl halides and acyl chlorides are typical reagents for substitution reactions involving triethanolamine.
Major Products Formed
Oxidation Products: Oxidation of triethanolamine can lead to the formation of aldehydes, ketones, and carboxylic acids.
Substitution Products: Substitution reactions can yield various alkylated or acylated derivatives of triethanolamine.
Applications De Recherche Scientifique
Triethanolamine aluminum has a wide range of applications in scientific research, including:
Chemistry: Used as a complexing agent in analytical chemistry for the determination of aluminum ions.
Biology: Employed in the preparation of buffer solutions and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of triethanolamine aluminum involves the coordination of triethanolamine with aluminum ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, altering their activity and stability. The hydroxyl groups in triethanolamine also play a crucial role in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethanolamine aluminum: Similar to triethanolamine aluminum but with two hydroxyl groups instead of three.
Monoethanolamine aluminum: Contains only one hydroxyl group, resulting in different chemical properties and applications.
Triethylamine aluminum: Lacks hydroxyl groups, making it less effective as a chelating agent.
Uniqueness
This compound is unique due to its three hydroxyl groups, which enhance its ability to form stable complexes with aluminum ions. This property makes it more effective in various applications compared to its analogs with fewer hydroxyl groups .
Propriétés
Numéro CAS |
21863-06-9 |
|---|---|
Formule moléculaire |
C6H12AlNO3 |
Poids moléculaire |
173.15 g/mol |
Nom IUPAC |
2,8,9-trioxa-5-aza-1-aluminabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12NO3.Al/c8-4-1-7(2-5-9)3-6-10;/h1-6H2;/q-3;+3 |
Clé InChI |
IRMOUQGSNFXEJH-UHFFFAOYSA-N |
SMILES |
C(C[O-])N(CC[O-])CC[O-].[Al+3] |
SMILES canonique |
C1CO[Al]2OCCN1CCO2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


